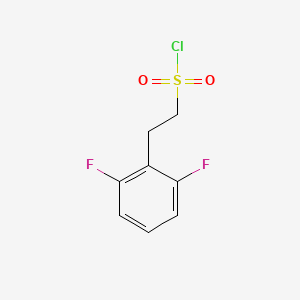

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.65 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further substituted with two fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,6-difluorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through various techniques such as distillation, crystallization, or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride serves as an important intermediate in organic synthesis. Its ability to form covalent bonds makes it valuable for creating complex molecules with specific functionalities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Sulfonamides |

| Coupling Reactions | Used in coupling reactions for drug synthesis | Biologically active molecules |

| Functionalization | Modifies existing compounds to enhance properties | Fluorinated derivatives |

Biochemical Research

In biochemical applications, this compound is utilized to study enzyme interactions and protein modifications. Its electrophilic nature allows it to selectively modify nucleophilic amino acids in proteins, providing insights into enzyme mechanisms and cellular processes.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited serine proteases by covalently modifying active site residues. This inhibition was characterized by IC50 values in the nanomolar range, indicating potent activity.

Pharmaceutical Development

The compound's unique structural features make it a candidate for drug development. Its ability to interact with biological targets can lead to the design of novel therapeutics.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antiviral Agents | Modifies viral proteins to inhibit replication |

| Anticancer Compounds | Targets cancer cell signaling pathways |

| Antimicrobial Agents | Disrupts bacterial enzyme function |

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity facilitates the creation of materials with tailored properties for various applications.

Case Study: Specialty Chemical Production

A recent report highlighted the use of this compound in synthesizing high-performance polymers. The sulfonyl chloride group enhances the thermal stability and mechanical properties of the resulting materials.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride

- 2-(3,5-Difluorophenyl)ethane-1-sulfonyl chloride

- 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl chloride

Uniqueness

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect the physical and chemical properties of the compound, making it distinct from other similar compounds .

Actividad Biológica

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride, with the chemical formula C9H9ClF2O2S and CAS number 1564905-81-2, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Weight : 236.68 g/mol

- Structure : The compound features a difluorophenyl group attached to an ethane sulfonyl chloride moiety, which contributes to its reactivity and biological activity.

Biological Activity

The biological activity of this compound primarily revolves around its role as a reactive electrophile that can modify nucleophilic sites in biomolecules. This section outlines its potential pharmacological effects based on available research.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and serine. This interaction can inhibit enzyme activity or alter protein function, leading to various biological outcomes.

-

Enzyme Inhibition :

- The sulfonyl chloride group can react with nucleophilic residues in enzymes, resulting in the inhibition of critical metabolic pathways.

- For instance, studies have shown that similar sulfonyl chlorides can inhibit proteases and other enzymes involved in cellular signaling pathways.

-

Antimicrobial Activity :

- Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of sulfonyl chlorides, including derivatives similar to this compound.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamide-based compounds has revealed that modifications to the aryl group significantly influence biological potency. The presence of fluorine atoms enhances lipophilicity and may improve cellular permeability, which is crucial for therapeutic efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of this compound is essential for assessing its viability as a therapeutic agent.

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFBQWQNKRRDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.